Fmoc-D-Lys(Dde)-OH

Peptide Synthesis Enantiomeric Purity D-Amino Acid Incorporation

Synthesizing branched or cyclic peptides demands true orthogonal protection. Fmoc-D-Lys(Dde)-OH (CAS 333973-51-6) addresses this with independent Fmoc (base-labile) and Dde (hydrazine-labile) groups enabling sequential, site-specific amine deprotection. • Enantiomeric purity ≥99.5% (a/a) ensures accurate D-configuration for conformation-specific screening. • Dde stability to piperidine/TFA permits full backbone assembly before side-chain modification. • Specified in commercial Ganirelix manufacturing (CN103946669A) for cost-effective, high-yield API synthesis. Supplied as white to off-white powder, ≥98% HPLC, with full COA and global logistics support.

Molecular Formula C31H36N2O6
Molecular Weight 532,64 g/mole
CAS No. 333973-51-6
Cat. No. B613494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(Dde)-OH
CAS333973-51-6
SynonymsN-alpha-Fmoc-N-epsilon-Dde-D-lysine; Fmoc-D-Lys(Dde)
Molecular FormulaC31H36N2O6
Molecular Weight532,64 g/mole
Structural Identifiers
SMILESCC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
InChIInChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Lys(Dde)-OH for Complex Peptide Synthesis


Fmoc-D-Lys(Dde)-OH (CAS 333973-51-6) is an orthogonally protected D-lysine derivative designed for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy . It incorporates two independently removable protecting groups: a base-labile Fmoc group on the α-amino group and a hydrazine-labile Dde group on the ε-amino side chain . This orthogonal protection enables precise, sequential deprotection of each amine for site-specific modifications during peptide assembly [1]. The Dde group's stability to piperidine and trifluoroacetic acid (TFA) makes it a critical tool for synthesizing branched, cyclic, and side-chain modified peptides .

Protection Fmoc/Dde orthogonal system
Stereochemistry D-enantiomer for D-amino acid incorporation
Compatibility Dde stable to piperidine and TFA

Fmoc-D-Lys(Dde)-OH Substitution Limitations


Substituting Fmoc-D-Lys(Dde)-OH with related orthogonally protected lysine derivatives is non-trivial due to critical differences in stereochemical configuration, side-chain protecting group stability, and deprotection compatibility. Simple replacement with its L-enantiomer (Fmoc-L-Lys(Dde)-OH) or with analogs bearing alternative orthogonal groups (e.g., Boc, Alloc, ivDde) can lead to significant and quantifiable variations in enantiomeric purity, side-chain migration rates, deprotection kinetics, and overall synthetic yield, as detailed in the quantitative evidence below [1].

Enantiomeric configuration L-enantiomer may alter peptide conformation and biological activity endpoints
Dde analog (ivDde) ivDde may compromise deprotection ease, shifting synthesis throughput
Boc-protected analog Boc group incompatible with on-resin side-chain modifications under Fmoc/tBu strategy

Fmoc-D-Lys(Dde)-OH Comparative Evidence


Enantiomeric Purity vs. L-Enantiomer Standard

Fmoc-D-Lys(Dde)-OH (Novabiochem) exhibits an enantiomeric purity of ≥99.5% (a/a), which is identical to that of the widely used Fmoc-L-Lys(Dde)-OH (CAS 150629-67-7) . This high level of stereochemical purity is critical for ensuring the fidelity of D-amino acid incorporation into peptides, where even small amounts of the opposite enantiomer can alter peptide conformation and biological activity.

Enantiomeric purity
Head-to-head
Target: ≥99.5% (a/a) — Comparator (L-enantiomer): ≥99.5% (a/a)
Supports stereochemical control in D-amino acid incorporation
Equivalent purity specification to widely used L-counterpart
Peptide Synthesis Enantiomeric Purity D-Amino Acid Incorporation

Dde vs. ivDde: Stability & Cleavability

The Dde group in Fmoc-D-Lys(Dde)-OH provides a specific performance profile relative to the more hindered ivDde analog. While ivDde exhibits greater stability to piperidine and reduced migration, Dde is significantly easier to cleave [1]. This makes Fmoc-D-Lys(Dde)-OH the preferred choice for routine synthesis of branched peptides where ease of removal is prioritized over extreme stability, a differentiation that directly impacts synthetic workflow efficiency and final yield.

Dde vs. ivDde
Class-level
Dde easier to remove; ivDde more piperidine-stable but harder to cleave
Guides procurement based on deprotection ease vs. migration risk
Qualitative difference; verify under specific sequence context
Peptide Synthesis Protecting Group Stability Orthogonal Deprotection

Dde vs. Boc: Orthogonal Compatibility

The Dde protecting group in Fmoc-D-Lys(Dde)-OH is fully orthogonal to both Fmoc and Boc groups, whereas Boc protection is not orthogonal to the Fmoc/tBu strategy's acid-labile side-chain protecting groups [1]. Using a building block like Fmoc-D-Lys(Boc)-OH would result in premature deprotection of the side chain during the final global TFA cleavage, eliminating the ability for on-resin side-chain modifications. This fundamental difference in protection scheme compatibility makes Fmoc-D-Lys(Dde)-OH uniquely suited for synthesizing branched and cyclic peptides.

Dde vs. Boc orthogonality
Class-level
Dde fully orthogonal to Fmoc/tBu; Boc cleaved by TFA, incompatible with on-resin modifications
Dde orthogonality is required for on-resin side-chain functionalization
Source: product information from manufacturer [REFS-1]
Peptide Synthesis Orthogonal Protection Fmoc/tBu Strategy

Ganirelix Acetate: Industrial Synthesis

A patent for the synthesis of Ganirelix acetate explicitly specifies the use of Fmoc-D-Lys(Dde)-OH at position 6 of the peptide sequence [1]. This specific D-enantiomer with Dde protection is crucial for the synthesis of the drug substance. The patent describes a streamlined process that achieves high yield and low cost by using this building block for direct on-resin modification, avoiding the need for expensive pre-modified non-natural amino acids. This demonstrates a clear, industrial-scale procurement rationale for Fmoc-D-Lys(Dde)-OH over potential substitutes.

Ganirelix synthesis
Head-to-head
Patent-specified building block at position 6; on-resin guanidinylation after Dde removal
Supports process development with reported yield improvement
Patent CN103946669A; comparison vs. pre-modified amino acid routes
Peptide Drug Synthesis Ganirelix Process Chemistry

Fmoc-D-Lys(Dde)-OH Applications


Branched and Di-Epitopic Peptide Synthesis

Fmoc-D-Lys(Dde)-OH is the standard building block for synthesizing branched peptides, such as Multiple Antigen Peptides (MAPs), where the orthogonal protection of the α- and ε-amines is essential . The established protocol involves assembling the first peptide chain on the α-amine after Fmoc removal, followed by selective Dde cleavage with 2% hydrazine to reveal the ε-amine for construction of a second peptide chain . The ease of Dde removal, relative to ivDde, makes this compound the practical choice for high-throughput synthesis of these complex architectures [1].

On-Resin Modification & Cyclic Peptide Synthesis

This compound is uniquely suited for creating cyclic peptides and peptides with side-chain modifications. The Dde group's stability to piperidine and TFA allows the peptide backbone to be fully assembled before the side-chain ε-amine is selectively deprotected for cyclization or the attachment of probes, lipids, or other functional groups . This true orthogonality is a key advantage over Boc-protected analogs, which cannot be used for on-resin side-chain modifications in the Fmoc/tBu strategy [2].

Industrial Ganirelix Production

As detailed in patent CN103946669A, Fmoc-D-Lys(Dde)-OH is a critical raw material for a cost-effective and high-yielding synthesis of Ganirelix, a marketed GnRH antagonist . The process uses this building block to introduce a D-lysine residue at position 6, which is subsequently modified on-resin to form an ethyl-guanidino group after selective Dde removal. This specific application highlights a verifiable industrial procurement case where this compound is not just preferred but specified for a commercial manufacturing process.

Stereospecific D-Lysine Incorporation

For drug discovery and peptide library synthesis, the high enantiomeric purity (≥99.5% a/a) of Fmoc-D-Lys(Dde)-OH ensures accurate stereochemical composition of the final peptide . This is critical when screening for conformation-specific biological activity, where the presence of even 0.5% of the L-enantiomer could lead to false-positive hits or misinterpretation of structure-activity relationships (SAR). The matched purity to the L-enantiomer standard provides procurement confidence for these sensitive applications .

Application
Selection Property
Validation Focus
Branched and di-epitopic peptide synthesis
Orthogonal Fmoc/Dde protection compatibility
Sequential deprotection and assembly fidelity
Cyclic and side-chain modified peptides
Dde stability to piperidine and TFA
On-resin side-chain functionalization outcome
Ganirelix process research
On-resin modification efficiency
Process yield and purity endpoints
D-amino acid peptide library synthesis
Enantiomeric purity context
Stereochemical composition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Lys(Dde)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.